Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate
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Overview
Description
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate is a complex organic compound with a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene core through a series of cyclization reactions.
Functional Group Introduction:
Methylation: The final step involves the methylation of the carboxylate group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones to alcohols.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of ketones may yield secondary alcohols.
Scientific Research Applications
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow the compound to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-{[4-ethoxy-4-(β-D-glucopyranuronosyloxy)butyl]amino}-α-L-xylo-hexopyranoside
- 4,4′-Dimethoxy-2,2′-bipyridine
Uniqueness
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate is unique due to its specific combination of functional groups and tetracene backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O7/c1-27-13-5-3-4-11-14(13)20(25)16-15(18(11)23)19(24)12-8-9(21(26)28-2)6-7-10(12)17(16)22/h3-5,9,22,24H,6-8H2,1-2H3 |
InChI Key |
RRNASJBPKVBMQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)C(=O)OC)C(=C3C2=O)O)O |
Origin of Product |
United States |
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